molecular formula C7H14N4 B13172843 1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine

1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13172843
M. Wt: 154.21 g/mol
InChI Key: XUGOXOAMRIAZEM-UHFFFAOYSA-N
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Description

1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-methylbutyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-methylbutylamine with 1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Scientific Research Applications

1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of agrochemicals, such as fungicides and herbicides, and in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine: This compound has a similar structure but with a 2-methylpropyl group instead of a 2-methylbutyl group. It may exhibit different biological activities and chemical reactivity.

    1-(2-methylbutyl)-1H-1,2,3-triazol-3-amine: This compound has a different triazole ring (1,2,3-triazole) and may have distinct properties and applications.

    1-(2-methylbutyl)-1H-1,2,4-triazol-5-amine: This compound has the amine group at a different position on the triazole ring (position 5 instead of position 3), which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in scientific research and industry.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-(2-methylbutyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N4/c1-3-6(2)4-11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10)

InChI Key

XUGOXOAMRIAZEM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=NC(=N1)N

Origin of Product

United States

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